Tri-tert-butylphosphonium tetrafluoroborate Tri-tert-butylphosphonium tetrafluoroborate Tri-tert-butylphosphonium Tetrafluoroborate is used in the synthesis of substituted biaryl compounds via palladium catalyzed tandem Heck-direct arylation and tandem- sequential Heck-direct arylation-hydrogenation. Also used in the synthesis of a novel organic dye with fluorenone as conjugation bridge which is used in dye sensitized solar cells.

Brand Name: Vulcanchem
CAS No.: 131274-22-1
VCID: VC21105605
InChI: InChI=1S/C12H27P.BF4/c1-10(2,3)13(11(4,5)6)12(7,8)9;2-1(3,4)5/h1-9H3;/q;-1/p+1
SMILES: [B-](F)(F)(F)F.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C
Molecular Formula: C12H28BF4P
Molecular Weight: 290.13 g/mol

Tri-tert-butylphosphonium tetrafluoroborate

CAS No.: 131274-22-1

Cat. No.: VC21105605

Molecular Formula: C12H28BF4P

Molecular Weight: 290.13 g/mol

* For research use only. Not for human or veterinary use.

Tri-tert-butylphosphonium tetrafluoroborate - 131274-22-1

Specification

CAS No. 131274-22-1
Molecular Formula C12H28BF4P
Molecular Weight 290.13 g/mol
IUPAC Name tritert-butylphosphanium;tetrafluoroborate
Standard InChI InChI=1S/C12H27P.BF4/c1-10(2,3)13(11(4,5)6)12(7,8)9;2-1(3,4)5/h1-9H3;/q;-1/p+1
Standard InChI Key YTJUCJAUJCXFTN-UHFFFAOYSA-O
SMILES [B-](F)(F)(F)F.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C
Canonical SMILES [B-](F)(F)(F)F.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C

Introduction

Chemical Identity and Structure

Tri-tert-butylphosphonium tetrafluoroborate (CAS: 131274-22-1) is an organophosphorus compound with substantial importance in transition metal catalysis . Its molecular structure consists of a central phosphorus atom bonded to three tert-butyl groups, forming a tetrahedral geometry with the tetrafluoroborate (BF4-) serving as the counterion to the phosphonium cation . The compound is characterized by the following properties:

PropertyValue/Description
Molecular FormulaC12H28BF4P
Molecular Weight290.13 g/mol
Physical AppearanceWhite to light yellow crystalline powder
Melting Point261°C (Fisher Scientific) to 300-302°C (decomposition)
UN Number1759
SolubilityHighly soluble in polar organic solvents
Physical FormCrystalline powder

The crystallographic data reveals its monoclinic structure with space group P21/c and the following unit cell parameters: a = 12.3185(17) Å, b = 23.883(4) Å, c = 16.219(3) Å, β = 90.319(13), V = 4771.6(13) ų, Z = 12 .

Synthesis and Preparation

General Synthetic Approach

A significant advantage of tri-tert-butylphosphonium tetrafluoroborate is its accessibility through straightforward synthetic procedures using relatively inexpensive starting materials without requiring sophisticated equipment . The synthesis avoids handling air-sensitive and hazardous phosphine intermediates, making it practical for laboratory-scale preparation .

Detailed Synthesis Procedure

The preparation involves the following key steps:

  • A reaction vessel containing CuBr- Me2S (514 mg, 2.50 mmol) and LiBr (434 mg, 5.00 mmol) is purged with nitrogen .

  • Hexane (100 mL) and PCl3 (4.37 mL, 50.0 mmol) are added to form a suspension .

  • A solution of 2.0 M t-BuMgCl in Et2O (100 mL, 200 mmol) is added dropwise with temperature control (below 8°C initially) .

  • After complete addition, the mixture is stirred for 13 hours at 23°C .

  • The mixture is cooled, and 3 M aqueous HBF4 solution (175 mL, 525 mmol) is carefully added while maintaining temperature below 25°C .

  • Following filtration and layer separation, the aqueous layer is washed with hexane to remove apolar impurities .

  • The product is extracted with dichloromethane, dried, and evaporated to yield crude tri-tert-butylphosphonium tetrafluoroborate with 96% NMR purity .

  • Crystallization from ethanol produces analytically pure material (75% combined yield) .

This synthetic approach advantageously utilizes the high solubility of tri-tert-butylphosphonium salts in aqueous solution, facilitating the removal of uncharged and apolar byproducts through extraction with hydrocarbon or ethereal solvents .

Chemical Properties and Characteristics

Electronic and Steric Properties

The compound possesses several important features that influence its reactivity and applications:

  • The bulky tert-butyl groups provide significant steric hindrance with a cone angle of 182° .

  • Upon deprotonation, it generates tri-tert-butylphosphine, which is a very strong electron-donating ligand as evidenced by the carbonyl stretching frequency of the Ni(CO)3[P(t-Bu)3] complex .

  • The electron-rich nature facilitates oxidative addition of challenging substrates like aryl chlorides, even at ambient temperature .

  • The steric demand enhances the formation of coordinatively unsaturated species crucial for initiating catalytic processes and accelerates the rate of reductive elimination .

Applications in Catalysis

Palladium-Catalyzed Cross-Coupling Reactions

Tri-tert-butylphosphonium tetrafluoroborate serves as a versatile ligand precursor in numerous palladium-catalyzed transformations:

  • Suzuki cross-couplings: Facilitating carbon-carbon bond formation between organoboron compounds and organic halides .

  • Heck reactions: Enabling the coupling of unsaturated halides with alkenes .

  • Stille cross-couplings: Promoting carbon-carbon bond formation using organostannanes .

  • Cross-coupling of Grignard reagents with aryl bromides: Expanding the scope of organometallic coupling partners .

C-H Activation Processes

The compound plays a crucial role in various C-H activation methodologies:

  • Direct arylation of heterocycles: Providing a method for functionalization without pre-functionalization .

  • Synthesis of benzocyclobutenes through C-H activation: Enabling the formation of strained ring systems .

  • α-Arylation and vinylation of arylmandelic acid derivatives: Facilitating the functionalization of complex substrates .

Other Catalytic Applications

Additional catalytic applications include:

  • Palladium-catalyzed acylation: Introducing carbonyl groups into various substrates .

  • Palladium-catalyzed carbonylative Heck reaction: Combining carbon monoxide insertion with coupling chemistry .

  • Palladium-catalyzed aminosulfonylation: Creating sulfonamide derivatives .

  • Palladium-catalyzed intramolecular C–O bond formation: Generating oxygen-containing heterocycles .

  • Ruthenium-catalyzed cross-coupling of aldehydes with arylboronic acid: Extending the utility beyond palladium chemistry .

Materials Science Applications

The compound facilitates the synthesis of materials with specialized applications:

  • Preparation of substituted biaryl compounds via palladium-catalyzed tandem Heck-direct arylation and sequential processes .

  • Synthesis of novel organic dyes with fluorenone as a conjugation bridge for application in dye-sensitized solar cells .

Activation and Use in Reaction Systems

In Situ Deprotonation

Despite its stability, tri-tert-butylphosphonium tetrafluoroborate can be readily activated under reaction conditions:

  • The compound has a pKa of 11.4, allowing it to be deprotonated in situ under basic conditions commonly employed in coupling reactions .

  • Various bases, including KF, CsF, Cy2NMe, and HN(i-Pr)2, effectively deprotonate the salt in the presence of Pd2(dba)3 in THF to generate Pd(TTBP)2, which serves as the active catalyst precursor .

  • Since most palladium-catalyzed coupling reactions employ a stoichiometric amount of base, the in situ generation of the free phosphine is readily accomplished .

Comparative Advantages in Reaction Systems

FeatureTri-tert-butylphosphonium tetrafluoroborateTri-tert-butylphosphine
Air StabilityIndefinitely stablePyrophoric, rapidly oxidizes
Handling RequirementsStandard laboratory techniquesInert atmosphere techniques
ActivationRequires basic conditionsUsed directly
StorageLong-term stableRequires oxygen-free conditions
Catalytic ActivityEquivalent after deprotonationDirect activity

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